2-methyl-5-morpholinopyridazin-3(2H)-one
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Overview
Description
2-methyl-5-morpholinopyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core with a morpholine ring and a methyl group attached. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-morpholinopyridazin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3-oxo-3,4-dihydropyridazine-5-carboxylic acid with morpholine in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired pyridazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-morpholinopyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.
Substitution: The methyl group and morpholine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Dihydropyridazinone derivatives.
Substitution: Various substituted pyridazinone derivatives depending on the reagents used.
Scientific Research Applications
2-methyl-5-morpholinopyridazin-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-methyl-5-morpholinopyridazin-3(2H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
3-methyl-5-morpholinopyridazin-3(2H)-one: Similar structure but with a different substitution pattern.
2-methyl-5-piperidinopyridazin-3(2H)-one: Contains a piperidine ring instead of a morpholine ring.
2-methyl-5-pyrrolidinopyridazin-3(2H)-one: Features a pyrrolidine ring in place of the morpholine ring.
Uniqueness
2-methyl-5-morpholinopyridazin-3(2H)-one is unique due to its specific substitution pattern and the presence of the morpholine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
69123-72-4 |
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Molecular Formula |
C9H13N3O2 |
Molecular Weight |
195.22 g/mol |
IUPAC Name |
2-methyl-5-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C9H13N3O2/c1-11-9(13)6-8(7-10-11)12-2-4-14-5-3-12/h6-7H,2-5H2,1H3 |
InChI Key |
BMLKWULLQTWCOI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=C(C=N1)N2CCOCC2 |
Origin of Product |
United States |
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